![molecular formula C19H16F4N2O4 B2422312 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034529-04-7](/img/structure/B2422312.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is an organic compound of considerable interest in the fields of chemistry and pharmacology. Characterized by its unique structure featuring both fluoro and trifluoromethoxy groups, this compound exhibits distinct physicochemical properties that render it significant for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one Core
Begin with the condensation of appropriate aniline derivatives with chloroacetyl chloride to form the oxazepine ring.
Fluorination at the desired position on the benzofused oxazepine using suitable fluorinating agents.
Ethylation
Introduction of the ethyl group to the oxazepine nitrogen using ethyl iodide or similar reagents under basic conditions.
Attachment of the Trifluoromethoxybenzamide Moiety
The synthesis is completed by reacting the intermediate with 3-(trifluoromethoxy)benzoic acid through an amide coupling reaction, often facilitated by carbodiimide or similar activating agents.
Industrial Production Methods
For industrial-scale production, streamlined protocols involving catalytic and continuous-flow methods can be employed to enhance efficiency and yield. Process optimization may include the use of automated systems for precise control of reaction parameters and to minimize by-products.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at its nitrogen or oxygen functionalities using agents such as m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction, typically at the fluoro group, can be achieved using hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitutions, particularly at the trifluoromethoxy group, with strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : MCPBA, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: : Fluorinated phenol derivatives.
Reduction: : De-fluorinated amine derivatives.
Substitution: : Variously substituted amides depending on nucleophile used.
科学研究应用
Anticancer Applications
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structural characteristics have shown significant activity against various cancer cell lines. One study reported that derivatives of benzo[f][1,4]oxazepin exhibited percent growth inhibitions (PGIs) exceeding 85% against several cancer types including OVCAR-8 and SNB-19 . The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study: Anticancer Activity
- Compound Tested : N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
- Cell Lines : OVCAR-8, SNB-19
- Results : Significant growth inhibition observed (PGI > 85%).
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar oxazepin derivatives can exhibit activity against both bacterial and fungal strains. For example, some derivatives have shown effective inhibition against Mycobacterium smegmatis and Candida albicans .
Case Study: Antimicrobial Activity
- Compound Tested : this compound
- Microorganisms Tested : Mycobacterium smegmatis, Pseudomonas aeruginosa
- Results : Notable antimicrobial activity with minimum inhibitory concentration (MIC) values indicating potential as an antituberculosis agent.
Drug Design and Development
The unique structural features of this compound make it a valuable candidate for drug design. Researchers are exploring modifications to enhance its efficacy and selectivity for specific biological targets. The trifluoromethoxy group is particularly noteworthy for its ability to influence pharmacokinetic properties such as solubility and metabolic stability.
Potential Modifications for Enhanced Activity
- Alteration of the trifluoromethoxy group to study effects on bioavailability.
- Synthesis of analogs to evaluate structure–activity relationships (SAR).
作用机制
The mechanism of action for compounds derived from N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide often involves interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels in the central nervous system.
Pathways: : Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of receptor binding dynamics.
相似化合物的比较
Similar Compounds
N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxybenzamide
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzothiazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
Comparison
Compared to similar compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide stands out due to its distinctive combination of fluoro and trifluoromethoxy groups, which confer unique steric and electronic properties, enhancing its suitability for specific biological and chemical applications.
Feel like a chemist yet? What would you like to dive into next?
生物活性
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a complex organic compound with notable potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications.
Structural Overview
The compound features a benzo[f][1,4]oxazepine core fused with a trifluoromethoxy group and an ethyl side chain. The presence of fluorine atoms may enhance its binding affinity to biological targets due to their electron-withdrawing properties.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2034529-04-7 |
Molecular Formula | C19H16F4N2O4 |
Molecular Weight | 412.3 g/mol |
Antitumor Properties
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related oxazepine derivatives have shown effectiveness against breast, colon, and lung cancer cell lines, suggesting that the compound may also possess similar properties through mechanisms involving apoptosis and cell cycle arrest .
The mechanism by which this compound exerts its effects is likely through interactions with specific molecular targets such as enzymes or receptors. The oxazepine ring can engage with hydrophobic pockets within target sites while the trifluoromethoxy group potentially enhances selectivity and potency .
Case Studies and Research Findings
- Antiproliferative Activity :
- Kinase Inhibition :
In Vivo Studies
Preliminary in vivo studies on related compounds have shown promising pharmacokinetic profiles, including good oral bioavailability and acceptable plasma half-lives. For instance, a derivative exhibited an AUC (Area Under Curve) of 2.2 µg·h/mL and a half-life of 2.9 hours in rat models . These findings suggest that further optimization of this compound could yield effective therapeutic agents.
属性
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O4/c20-14-4-5-16-13(8-14)10-25(17(26)11-28-16)7-6-24-18(27)12-2-1-3-15(9-12)29-19(21,22)23/h1-5,8-9H,6-7,10-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFDHMHBGCZYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。